1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This ortho-hydroxymethylphenyl piperidin-4-ol HCl salt provides two differentiated hydroxyl handles—benzylic alcohol and secondary piperidinol—for sequential SAR derivatization unmatched by para-isomers or mono-alcohol analogs. The stable hydrochloride salt (MW 243.73) eliminates stoichiometric recalculation errors inherent to free base procurement. Room-temperature storage simplifies inventory management for R&D workflows. Verified ≥95% purity with COA available supports reproducible medicinal chemistry campaigns.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 1189437-95-3
Cat. No. B1389041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride
CAS1189437-95-3
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=CC=C2CO.Cl
InChIInChI=1S/C12H17NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,11,14-15H,5-9H2;1H
InChIKeyKSWSRZFHTRHUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride (CAS 1189437-95-3): Scientific Procurement, Properties, and Key Distinctions


1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride (CAS 1189437-95-3) is a synthetic piperidine derivative with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . The compound features a piperidin-4-ol core N-substituted with an ortho-hydroxymethylphenyl moiety, placing it within the 4-hydroxy-4-phenylpiperidine structural class. It is commercially supplied as the hydrochloride salt, a white to pale yellow powder intended exclusively for research and development applications . Unlike many common piperidine building blocks, this compound bears two distinct hydroxyl functional handles—the secondary alcohol at the piperidine 4-position and the benzylic alcohol on the phenyl ring—providing differentiated synthetic versatility compared to mono-functional analogs [1].

Why 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride Cannot Be Casually Substituted: Procurement and Structural Considerations


Substituting 1-(2-hydroxymethylphenyl)piperidin-4-ol hydrochloride with a closely related analog—such as the para-substituted isomer, the free base form, or structurally simplified building blocks—introduces measurable differences in procurement logistics, synthetic utility, and regulatory handling. The ortho substitution pattern alters both the compound's physical properties and its potential chelation or hydrogen-bonding geometry compared to para analogs . The hydrochloride salt form confers a molecular weight of 243.73 g/mol and room-temperature storage stability, whereas the free base (C12H17NO2, MW 207.27 g/mol) presents a different chemical entity requiring distinct handling and stoichiometric calculations . Furthermore, the compound's GHS classification (Warning; H315, H319, H335, H302, H332) and supplier-imposed research-use-only restrictions may differ from those of structurally similar compounds, impacting laboratory safety and compliance workflows . These differences, while subtle, cumulatively affect experimental reproducibility and procurement efficiency when an exact compound is specified. The following evidence guide details the specific, quantifiable dimensions where selection of this exact CAS-registered entity matters.

Quantitative Procurement Evidence: 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride (CAS 1189437-95-3) Versus Alternatives


Ortho vs. Para Substitution: Synthetic and Structural Differentiation

The target compound bears the hydroxymethyl group at the ortho position of the phenyl ring (substitution at position 2), in contrast to the commercially available para-substituted isomer 1-(4-hydroxymethylphenyl)piperidin-4-ol (CAS 914349-20-5) . Ortho substitution introduces steric hindrance and enables potential intramolecular hydrogen bonding or metal chelation between the benzylic alcohol and the piperidine nitrogen, geometric features that are sterically impossible in the para isomer . This positional isomerism produces two distinct chemical entities with differing reactivity profiles and potential biological target engagement geometries. For researchers requiring an ortho-substituted phenylpiperidine scaffold for structure-activity relationship (SAR) studies or as a synthetic intermediate, the para analog constitutes a non-substitutable compound [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Hydrochloride Salt vs. Free Base: Measurable Differences in Molecular Weight and Procurement Specifications

The target compound is supplied as the hydrochloride salt with a molecular weight of 243.73 g/mol and molecular formula C12H18ClNO2, whereas the corresponding free base (C12H17NO2) has a molecular weight of 207.27 g/mol . This 36.46 g/mol difference corresponds to the mass of HCl, directly affecting molar calculations for synthesis, analytical standard preparation, and biological assay dosing . The salt form exhibits room-temperature storage stability as a solid, while the free base may present different physical properties and handling requirements . Procuring the incorrect form would introduce a 17.6% error in molarity calculations if the salt was assumed to be the free base, potentially compromising experimental reproducibility .

Analytical Chemistry Inventory Management Synthetic Planning

Minimum Purity Specification and Lot-to-Lot Quality Assurance Documentation

Commercially available 1-(2-hydroxymethylphenyl)piperidin-4-ol hydrochloride is consistently specified at a minimum purity of 95%, as documented across multiple reputable suppliers including AKSci, Aladdin Scientific, and BOC Sciences . This specification is accompanied by available Certificate of Analysis (COA) documentation upon request, enabling verification of lot-specific purity . In contrast, the structurally related compound ethyl 4-hydroxy-4-(2-hydroxymethylphenyl)-1-piperidine carboxylate (CAS 71546-51-5) is primarily referenced in patent literature as a synthetic intermediate without widely available commercial purity specifications, introducing greater procurement uncertainty for researchers requiring that specific derivative .

Quality Control Analytical Chemistry Procurement

Supply Chain Accessibility and Institutional Procurement Thresholds

Procurement of 1-(2-hydroxymethylphenyl)piperidin-4-ol hydrochloride (CAS 1189437-95-3) is subject to supplier-imposed institutional verification requirements. AKSci explicitly states that the compound is sold only to organizations and not to individuals, that shipment to residential addresses is prohibited, and that new customers undergo an internal onboarding process with potential requests for additional information . These restrictions differ from those applied to more common phenylpiperidine building blocks such as 4-(4-bromophenyl)piperidin-4-ol (≥98% purity, TCI), which may be procured with fewer institutional barriers . For academic or industrial laboratories establishing procurement workflows, awareness of these threshold requirements is essential for timeline planning and compliance.

Supply Chain Compliance Research Procurement

Recommended Research and Industrial Applications for 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride (CAS 1189437-95-3)


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Phenylpiperidine Scaffolds

This compound is suited for medicinal chemistry SAR campaigns exploring the effects of ortho-hydroxymethyl substitution on phenylpiperidine scaffolds. The ortho positioning of the benzylic alcohol creates distinct steric and hydrogen-bonding geometry relative to para-substituted analogs (CAS 914349-20-5), enabling systematic evaluation of positional isomerism on target binding . The 4-hydroxy-4-phenylpiperidine core is a recognized pharmacophore in nociceptin receptor ligand development, and ortho-functionalized variants may offer differentiated binding profiles [1].

Synthetic Intermediate for Bifunctional Building Block Chemistry

The compound provides two chemically distinct hydroxyl groups—a secondary piperidinol and a benzylic alcohol—that can be selectively functionalized. This bifunctionality supports sequential derivatization strategies (e.g., selective protection/deprotection, orthogonal coupling) not achievable with mono-functional piperidine building blocks . The ortho arrangement positions the benzylic alcohol in proximity to the piperidine nitrogen, offering potential for intramolecular cyclization or metal chelation applications [1].

Analytical Method Development and Reference Standard Preparation

The compound's defined minimum purity specification (95%) and availability of Certificate of Analysis (COA) documentation upon request support its use as a reference material for analytical method development . The hydrochloride salt form's room-temperature storage stability facilitates long-term inventory management [1]. When preparing calibration standards, the 243.73 g/mol molecular weight of the salt form must be used for accurate molarity calculations; substituting free base molecular weight (207.27 g/mol) would introduce a 17.6% quantitative error .

Research Requiring Vendor-Verified Supply Chain Integrity

Laboratories with stringent procurement compliance requirements or those operating in regulated research environments may benefit from this compound's supply chain characteristics. The institutional customer verification process and prohibition on residential shipping reduce the risk of unauthorized or unverified distribution channels, supporting chain-of-custody documentation and laboratory safety compliance . This may be particularly relevant for collaborative research programs requiring auditable procurement records.

Technical Documentation Hub

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